molecular formula C12H14O5 B585962 1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester CAS No. 1346600-32-5

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester

Cat. No.: B585962
CAS No.: 1346600-32-5
M. Wt: 242.263
InChI Key: FRGVYBUJIQMSOZ-NMRLXUNGSA-N
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Description

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester is a deuterated derivative of bis(4-hydroxybutyl) terephthalate. . It is a stable isotope-labeled compound, which makes it valuable for scientific studies that require precise tracking of molecular interactions.

Preparation Methods

The synthesis of 1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester involves the esterification of 1,2-Benzenedicarboxylic Acid-d4 with 4-hydroxybutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature, which helps in studying molecular structures and dynamics.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.

    Medicine: It is used in drug development and pharmacokinetic studies to track the distribution and elimination of drugs in the body.

    Industry: The compound is utilized in the production of high-performance polymers and plasticizers, enhancing the properties of materials used in various industrial applications.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterated compound acts as a tracer, allowing researchers to monitor the transformation and movement of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, facilitating the identification and quantification of metabolites .

Comparison with Similar Compounds

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester can be compared with other similar compounds, such as:

    Phthalic Acid (1,2-Benzenedicarboxylic Acid): A non-deuterated version used in the production of plasticizers and resins.

    Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Used in the manufacture of high-performance polymers and coatings.

    Terephthalic Acid (1,4-Benzenedicarboxylic Acid): A key raw material in the production of polyethylene terephthalate (PET) for plastic bottles and fibers.

The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in analytical and research applications.

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(4-hydroxybutoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGVYBUJIQMSOZ-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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